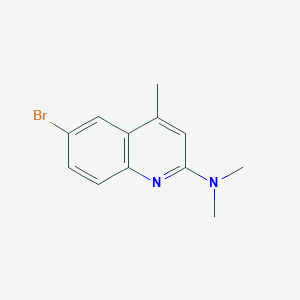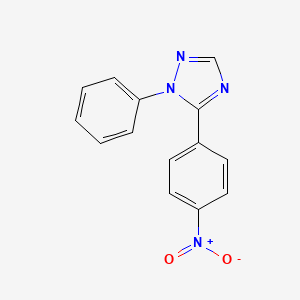![molecular formula C8H4F3NOS2 B8721019 6-(Trifluoromethoxy)benzo[d]thiazole-2(3H)-thione](/img/structure/B8721019.png)
6-(Trifluoromethoxy)benzo[d]thiazole-2(3H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Trifluoromethoxy)benzo[d]thiazole-2(3H)-thione is an organic compound belonging to the class of heteroaromatic compounds, specifically benzothiazoles. This compound features a benzothiazole ring system with a trifluoromethoxy group at the sixth position and a thione group at the second position. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethoxy)benzo[d]thiazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with trifluoromethoxy-substituted benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired benzothiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
6-(Trifluoromethoxy)benzo[d]thiazole-2(3H)-thione undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution: The trifluoromethoxy group can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The thione group can be oxidized to the corresponding sulfoxide or sulfone, and reduced to the corresponding thiol.
Substitution Reactions: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Strong nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Electrophilic Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products Formed
Nucleophilic Substitution: Formation of new C-N or C-S bonds.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Electrophilic Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
6-(Trifluoromethoxy)benzo[d]thiazole-2(3H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a lead compound for new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 6-(Trifluoromethoxy)benzo[d]thiazole-2(3H)-thione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit quorum sensing in bacteria, thereby reducing virulence and biofilm formation. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
6-(Trifluoromethoxy)benzo[d]thiazole-2(3H)-thione can be compared with other similar compounds, such as:
2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole: Similar structure but with a bromine atom at the second position instead of a thione group.
2-Amino-6-(trifluoromethyl)benzothiazole: Similar structure but with an amino group at the second position instead of a thione group.
Benzo[d]thiazole-2-thiol: Similar structure but without the trifluoromethoxy group.
The uniqueness of this compound lies in the combination of the trifluoromethoxy and thione groups, which impart distinct chemical and biological properties to the compound.
特性
IUPAC Name |
6-(trifluoromethoxy)-3H-1,3-benzothiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NOS2/c9-8(10,11)13-4-1-2-5-6(3-4)15-7(14)12-5/h1-3H,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTZKWXZXZEIEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)SC(=S)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-CHLORO-3-IODOIMIDAZO[1,5-A]PYRAZINE](/img/structure/B8720936.png)







![6-Nitro-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole](/img/structure/B8721026.png)


![2(1H)-Quinolinone, 5-[(1R)-2-chloro-1-hydroxyethyl]-8-(phenylmethoxy)-](/img/structure/B8721048.png)
![tert-butyl 5,5-difluoro-2-methanesulfonyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B8721050.png)

